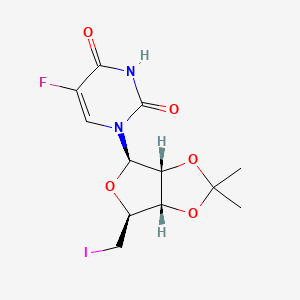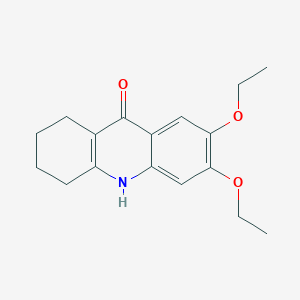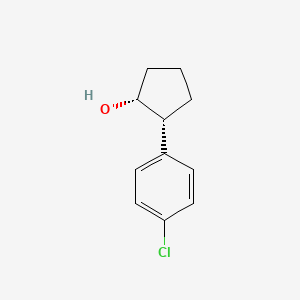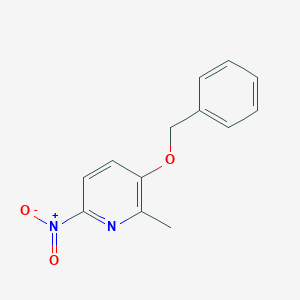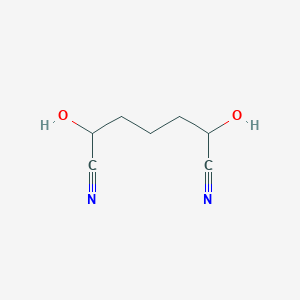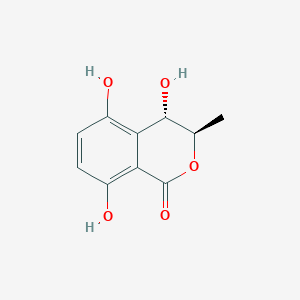
9-Benzyl-6-chloro-2-phenylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-6-chloro-2-phenylpurine is a chemical compound with the molecular formula C18H13ClN4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the purine ring. It is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-chloro-2-phenylpurine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9th position of the purine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination: The 6th position is chlorinated using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反应分析
Types of Reactions
Substitution Reactions: 9-Benzyl-6-chloro-2-phenylpurine can undergo nucleophilic substitution reactions where the chlorine atom at the 6th position is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl group is introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino derivative of the compound .
科学研究应用
9-Benzyl-6-chloro-2-phenylpurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 9-Benzyl-6-chloro-2-phenylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA and RNA synthesis, similar to other purine derivatives .
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the benzyl and phenyl groups, making it less complex.
2-Phenylpurine: Lacks the chlorine and benzyl groups.
9-Benzylpurine: Lacks the chlorine and phenyl groups.
Uniqueness
9-Benzyl-6-chloro-2-phenylpurine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, chlorine, and phenyl groups allows for a wide range of chemical reactions and potential biological activities .
属性
CAS 编号 |
176515-40-5 |
|---|---|
分子式 |
C18H13ClN4 |
分子量 |
320.8 g/mol |
IUPAC 名称 |
9-benzyl-6-chloro-2-phenylpurine |
InChI |
InChI=1S/C18H13ClN4/c19-16-15-18(22-17(21-16)14-9-5-2-6-10-14)23(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
InChI 键 |
ABGRSMRFORNOOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


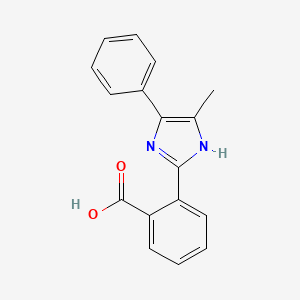
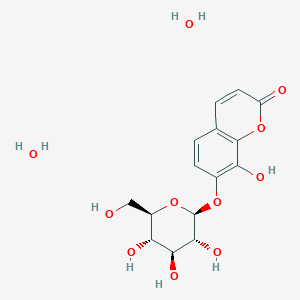

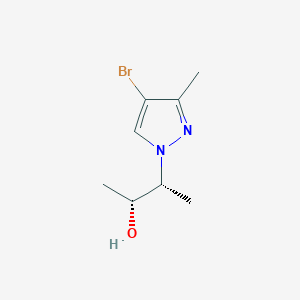

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
